molecular formula C6H11NO2 B1464618 hexahydro-2H-furo[3,4-b][1,4]oxazine CAS No. 1269533-64-3

hexahydro-2H-furo[3,4-b][1,4]oxazine

Cat. No.: B1464618
CAS No.: 1269533-64-3
M. Wt: 129.16 g/mol
InChI Key: SZMLYSKHAGRUFH-UHFFFAOYSA-N
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Description

Hexahydro-2H-furo[3,4-b][1,4]oxazine is a heterocyclic organic compound that features a fused ring system consisting of a furan ring and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-2H-furo[3,4-b][1,4]oxazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a one-pot enantioselective construction method has been developed, which utilizes a combination of ruthenium and gold bimetallic catalysts to achieve asymmetric transfer hydrogenation and cyclization . Another method involves the use of visible light-promoted reactions to synthesize 1,3-oxazines, which can then be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-furo[3,4-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxazine derivatives, while reduction reactions can produce different reduced forms of the compound.

Scientific Research Applications

Hexahydro-2H-furo[3,4-b][1,4]oxazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of hexahydro-2H-furo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application and the biological context. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Hexahydro-2H-furo[3,4-b][1,4]oxazine can be compared with other similar compounds, such as:

    Morpholine: A six-membered ring containing both oxygen and nitrogen atoms, similar to this compound, but with different chemical properties and applications.

    Oxazolidine: Another heterocyclic compound with a five-membered ring containing oxygen and nitrogen, used in various chemical and pharmaceutical applications.

    Tetrahydrofuran: A five-membered ring containing oxygen, used as a solvent and in the synthesis of other compounds.

This compound is unique due to its fused ring system, which imparts distinct chemical and physical properties compared to these similar compounds .

Properties

IUPAC Name

3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-6-4-8-3-5(6)7-1/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMLYSKHAGRUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2COCC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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